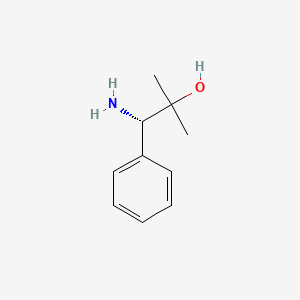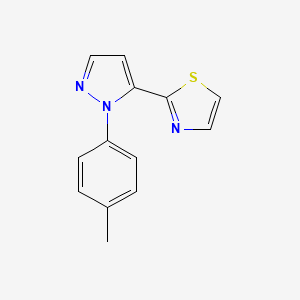
5-Methylcotinine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylcotinine-d3 is a deuterium-labeled analog of 5-Methylcotinine, a metabolite of nicotine. This compound is primarily used as an internal standard in various analytical applications, particularly in the quantification of nicotine and its metabolites in biological samples. The presence of deuterium atoms in the structure of this compound makes it a valuable tool in mass spectrometry, as it helps in distinguishing the compound from its non-labeled counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcotinine-d3 typically involves the incorporation of deuterium atoms into the 5-Methylcotinine molecule. One common method is the catalytic hydrogenation of 5-Methylcotinine using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to achieve high yields and purity of the final product. The reaction conditions are optimized to ensure the efficient incorporation of deuterium atoms while minimizing side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylcotinine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of products with different functional groups.
Aplicaciones Científicas De Investigación
5-Methylcotinine-d3 has several scientific research applications, including:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites in various samples.
Biology: The compound is used in studies related to nicotine metabolism and its effects on biological systems.
Medicine: It is employed in clinical research to monitor nicotine exposure and its impact on health.
Industry: this compound is used in the development of analytical methods for nicotine and its metabolites, ensuring accurate and reliable measurements.
Mecanismo De Acción
The mechanism of action of 5-Methylcotinine-d3 is primarily related to its role as an internal standard in analytical applications. The deuterium atoms in the compound provide a distinct mass difference compared to non-labeled 5-Methylcotinine, allowing for accurate quantification using mass spectrometry. This helps in distinguishing the compound from other similar molecules and ensures precise measurements in various analytical methods.
Comparación Con Compuestos Similares
Similar Compounds
Cotinine-d3: Another deuterium-labeled analog of cotinine, used as an internal standard in nicotine analysis.
Nicotine-d4: A deuterium-labeled analog of nicotine, used in similar analytical applications.
Hydroxycotinine-d3: A deuterium-labeled analog of hydroxycotinine, used in studies related to nicotine metabolism.
Uniqueness
5-Methylcotinine-d3 is unique due to its specific structure and the presence of deuterium atoms at designated positions. This makes it particularly useful in distinguishing it from other nicotine metabolites in mass spectrometry. Its specific labeling pattern provides distinct advantages in analytical applications, ensuring accurate and reliable quantification of nicotine and its metabolites.
Propiedades
IUPAC Name |
5-(5-methylpyridin-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-5-9(7-12-6-8)10-3-4-11(14)13(10)2/h5-7,10H,3-4H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUCUXJDGPSSV-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662099 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217003-12-7 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














